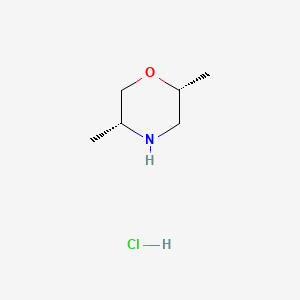

(2R,5R)-2,5-Dimethylmorpholine hydrochloride

Description

Properties

IUPAC Name |

(2R,5R)-2,5-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHUHFHYLUKRBX-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CO1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it a valuable building block in the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, with a particular focus on its emerging role in the field of targeted protein degradation.

Chemical and Physical Properties

This compound is the hydrochloride salt of the cis-isomer of 2,5-dimethylmorpholine. The presence of two stereocenters at the C2 and C5 positions results in a specific three-dimensional arrangement of the methyl groups, which is crucial for its application as a chiral auxiliary or scaffold.

Table 1: General and Physical Properties of this compound

| Property | Value | Citation |

| CAS Number | 1639886-52-4 | [1][2] |

| Molecular Formula | C6H14ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available for the hydrochloride salt. The free base, 2,5-dimethylmorpholine, has a boiling point of 150.8 ± 15.0 °C at 760 mmHg. | [3] |

| Solubility | Soluble in water and lower alcohols (expected). | |

| Storage | Store in a dry, sealed place at room temperature. | [2] |

Synthesis and Enantioselective Separation

The synthesis of enantiomerically pure (2R,5R)-2,5-dimethylmorpholine typically involves the cyclization of a chiral precursor or the resolution of a racemic mixture of cis-2,5-dimethylmorpholine.

General Synthesis of cis-2,5-Dimethylmorpholine

A common method for the preparation of 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the acid-catalyzed cyclization of diisopropanolamine.[4][5]

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine [4]

-

Materials: Diisopropanolamine, 90-120% strength sulfuric acid, 20% sodium hydroxide solution.

-

Procedure:

-

Simultaneously meter diisopropanolamine (containing 0-20% water) and excess sulfuric acid into a reactor with stirring and without cooling. The temperature of the reaction mixture will increase to 85-170 °C.

-

Heat the reaction mixture at 150-190 °C for several hours, during which water is continuously distilled off.

-

After cooling, carefully add the reaction product to a cooled 20% sodium hydroxide solution with stirring to a final pH of 14.

-

Separate the upper organic phase.

-

Distill the organic phase under reduced pressure to obtain a mixture of water and 2,6-dimethylmorpholine.

-

Dry the distillate by stirring with 50% sodium hydroxide solution.

-

The resulting product is a mixture of cis- and trans-isomers, with the cis-isomer being predominant.

-

Enantioselective Synthesis and Resolution

Achieving the specific (2R,5R) stereochemistry requires either an enantioselective synthesis or the resolution of the racemic cis-isomer.

-

Enantioselective Synthesis: Chiral auxiliaries or catalysts can be employed to direct the stereochemical outcome of the cyclization reaction. For instance, starting from a chiral amino alcohol can lead to the formation of a specific enantiomer of the morpholine derivative.

-

Chiral Resolution: The separation of a racemic mixture of cis-2,5-dimethylmorpholine into its individual enantiomers is a common strategy.[6] This can be achieved through several methods:

-

Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) forms diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities.[6] The desired enantiomer is then recovered by treating the separated salt with a base.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[6]

-

Analytical Methods

The characterization and purity assessment of this compound rely on various analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (2R,5R)-2,5-Dimethylmorpholine.

Experimental Protocol: General Approach for Chiral HPLC Analysis [7][8][9]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): Selection of the appropriate chiral column is critical and often requires screening. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are commonly used for the separation of chiral amines.[8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like morpholines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[8]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm if derivatized with a UV-active group).[7]

-

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the sample with the chosen mobile phase at a constant flow rate.

-

Monitor the elution of the enantiomers using the UV detector. The retention times of the (2R,5R) and (2S,5S) enantiomers will differ, allowing for their separation and quantification.

-

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl groups and the protons on the morpholine ring. The coupling patterns and chemical shifts would be indicative of the cis-stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two methyl carbons and the four carbons of the morpholine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching (of the ammonium salt), C-H stretching, and C-O-C stretching of the ether linkage in the morpholine ring.

Application in Targeted Protein Degradation

A significant application of this compound is as a building block in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][10][11]

The (2R,5R)-2,5-dimethylmorpholine moiety can be incorporated into the ligand that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The other end of the PROTAC molecule contains a ligand that binds to the target protein of interest (POI). The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[11]

Conclusion

This compound is a key chiral building block with increasing importance in modern drug discovery. Its well-defined stereochemistry is essential for the development of highly specific and potent therapeutic agents, particularly in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding of its chemical properties, synthesis, and analysis, which are critical for its effective application in research and development. Further investigation into its physical properties and the development of detailed, publicly available experimental protocols will undoubtedly accelerate its use in the creation of novel therapeutics.

References

- 1. CAS 1639886-52-4 | this compound - Synblock [synblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 5. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. As a substituted morpholine, it belongs to a class of compounds recognized as "privileged scaffolds" due to their favorable physicochemical and metabolic properties, which often translate to improved pharmacokinetic profiles in drug candidates.[1][2] The specific stereochemistry of this compound makes it a valuable building block in the asymmetric synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a morpholine ring substituted with two methyl groups at the C2 and C5 positions. The "(2R,5R)" designation specifies the absolute stereochemistry at these two chiral centers, indicating a cis relationship between the two methyl groups, where both are on the same side of the morpholine ring. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound is not extensively available in the public domain. However, based on the general properties of related morpholine derivatives and information from chemical suppliers, the following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.63 g/mol | [3] |

| CAS Number | 1639886-52-4 | [3] |

| Appearance | White to off-white solid | Inferred |

| Purity | Typically ≥95% | Inferred |

| Solubility | Soluble in water and polar organic solvents | Inferred |

| Boiling Point (free base) | 150.8 ± 15.0 °C at 760 mmHg | [4] |

| Flash Point (free base) | 50.1 ± 9.8 °C | [4] |

| Density (free base) | 0.9 ± 0.1 g/cm³ | [4] |

Synthesis and Characterization

General Synthetic Approach

A common approach to synthesize chiral morpholines involves the cyclization of chiral amino alcohols. For (2R,5R)-2,5-dimethylmorpholine, a plausible synthetic route would start from a chiral amino alcohol precursor that already contains one of the desired stereocenters.

A potential, though not explicitly documented, experimental workflow for the synthesis could involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of this compound.

Purification

Purification of the final product is crucial to ensure high enantiomeric and chemical purity. Common techniques for the purification of chiral morpholine derivatives include:

-

Column Chromatography: Effective for separating diastereomers and other impurities.

-

Recrystallization: A powerful technique for obtaining highly pure crystalline solids.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to separate enantiomers and confirm enantiomeric purity.

Characterization

The structure and purity of this compound would be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry. While specific spectra for this compound are not publicly available, related N-substituted morpholines have been characterized by these methods.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.).

Applications in Drug Development

The primary application of this compound in drug development is as a key building block, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The (2R,5R)-2,5-dimethylmorpholine moiety is often incorporated into the linker of PROTACs. The rigid, chair-like conformation of the morpholine ring can help to control the spatial orientation of the two ligands, which is critical for the efficient formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Caption: General mechanism of action for a PROTAC utilizing a dimethylmorpholine-containing linker.

The specific stereochemistry and substitution pattern of the morpholine ring can influence the linker's rigidity, length, and vector, thereby impacting the PROTAC's efficacy and selectivity. The cis-2,5-dimethyl substitution provides a defined three-dimensional structure that can be exploited to optimize the geometry of the ternary complex.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety information for related compounds such as cis-2,6-dimethylmorpholine provides guidance on handling procedures.[6]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery, particularly in the design of targeted protein degraders. Its well-defined stereochemistry and the inherent properties of the morpholine scaffold make it an attractive component for constructing linkers in PROTACs, enabling precise control over the spatial arrangement of the molecule's functional domains. Further research into the synthesis and application of this and related chiral morpholines is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 1639886-52-4 | this compound - Synblock [synblock.com]

- 4. 2,5-Dimethylmorpholine | CAS#:106-56-9 | Chemsrc [chemsrc.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

Synthesis of (2R,5R)-2,5-Dimethylmorpholine Hydrochloride from L-Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a stereoselective synthetic route for the preparation of (2R,5R)-2,5-Dimethylmorpholine hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the readily available and inexpensive amino acid, L-alanine, ensuring a cost-effective and enantiomerically pure starting point. This guide provides comprehensive experimental protocols, tabulated quantitative data for each synthetic step, and a visual representation of the overall workflow.

Synthetic Strategy Overview

The synthesis of this compound from L-alanine is a multi-step process that leverages the inherent chirality of the starting material to establish one of the stereocenters. The second stereocenter is introduced through a diastereoselective reaction with a chiral epoxide. The overall synthetic pathway can be summarized in four key stages:

-

Reduction of L-Alanine: The carboxylic acid moiety of L-alanine is reduced to a primary alcohol to yield (S)-2-aminopropan-1-ol (L-alaninol). This transformation preserves the stereochemistry at the carbon bearing the amino group.

-

Diastereoselective N-Alkylation: L-alaninol is reacted with (R)-propylene oxide. This nucleophilic ring-opening of the epoxide by the amino group of L-alaninol introduces the second chiral center, forming the key intermediate, N-((R)-2-hydroxypropyl)-(S)-alaninol.

-

Intramolecular Cyclization: The resulting amino diol undergoes an intramolecular cyclization to form the morpholine ring. This step is typically acid-catalyzed or proceeds via activation of one of the hydroxyl groups, leading to the formation of (2R,5R)-2,5-dimethylmorpholine.

-

Salt Formation: The final morpholine product is converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of (S)-2-Aminopropan-1-ol (L-alaninol) from L-Alanine

The reduction of L-alanine to L-alaninol can be effectively achieved using lithium aluminum hydride (LiAlH₄).[1][2]

Experimental Protocol:

-

A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon) and cooled to 0 °C in an ice bath.

-

Solid L-alanine is added portion-wise to the stirred suspension.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux overnight to ensure complete reduction.

-

The reaction is then carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0 °C.

-

The resulting solid precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude L-alaninol is purified by vacuum distillation to yield a colorless oil.

Table 1: Quantitative Data for the Synthesis of L-alaninol

| Parameter | Value | Reference |

| L-Alanine (mass) | 20.0 g | [2] |

| L-Alanine (moles) | 0.22 mol | [2] |

| LiAlH₄ (mass) | 17.0 g | [2] |

| LiAlH₄ (moles) | 0.43 mol | [2] |

| Solvent | Anhydrous THF | [2] |

| Solvent Volume | 600 mL | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | Overnight | [2] |

| Yield (mass) | 12.7 g | [2] |

| Yield (%) | 77% | [2] |

Step 2 & 3: Synthesis of (2R,5R)-2,5-Dimethylmorpholine via Diastereoselective N-Alkylation and Intramolecular Cyclization

This key transformation involves the reaction of L-alaninol with (R)-propylene oxide followed by an intramolecular cyclization. The cyclization can be promoted by various methods, including the Mitsunobu or Appel reactions, which activate one of the hydroxyl groups for intramolecular nucleophilic attack by the other.

Experimental Protocol (Adapted from general procedures for morpholine synthesis):

Part A: N-Alkylation

-

(S)-2-aminopropan-1-ol (L-alaninol) is dissolved in a suitable solvent such as methanol or ethanol.

-

(R)-propylene oxide is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-((R)-2-hydroxypropyl)-(S)-alaninol. This intermediate can be purified by column chromatography or used directly in the next step.

Part B: Intramolecular Cyclization (via Appel Reaction Conditions - Illustrative)

-

The crude N-((R)-2-hydroxypropyl)-(S)-alaninol is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Triphenylphosphine (PPh₃) and a halogenating agent such as carbon tetrabromide (CBr₄) or iodine (I₂) are added to the solution at 0 °C.

-

A base, such as triethylamine (Et₃N), is added, and the reaction mixture is stirred at room temperature until the cyclization is complete (monitored by TLC).

-

The reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to isolate (2R,5R)-2,5-dimethylmorpholine.

Table 2: Representative Quantitative Data for N-Alkylation and Cyclization

| Parameter | Value (Representative) |

| (S)-2-aminopropan-1-ol (moles) | 1.0 eq |

| (R)-propylene oxide (moles) | 1.1 eq |

| Solvent (N-Alkylation) | Methanol |

| Reaction Temperature (N-Alkylation) | 25-40 °C |

| Triphenylphosphine (moles) | 1.2 eq |

| Carbon Tetrabromide (moles) | 1.2 eq |

| Triethylamine (moles) | 1.5 eq |

| Solvent (Cyclization) | Acetonitrile |

| Reaction Temperature (Cyclization) | 0 °C to 25 °C |

| Overall Yield (%) | (Not explicitly found) |

Step 4: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt.

Experimental Protocol:

-

(2R,5R)-2,5-dimethylmorpholine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the morpholine at 0 °C.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound as a solid.

Table 3: Quantitative Data for Hydrochloride Salt Formation

| Parameter | Value |

| (2R,5R)-2,5-dimethylmorpholine (moles) | 1.0 eq |

| HCl (moles) | 1.0 - 1.1 eq |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0 °C |

| Yield (%) | >95% (Typically quantitative) |

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from L-alanine to this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a robust and stereoselective synthetic route to this compound starting from the natural amino acid L-alanine. The provided experimental protocols and tabulated data offer a clear and concise resource for researchers and professionals in the field of drug discovery and development. The modularity of this synthesis allows for potential adaptation to produce other chiral morpholine derivatives. Further optimization of the N-alkylation and cyclization steps may lead to improved overall yields.

References

Spectroscopic and Analytical Profile of (2R,5R)-2,5-Dimethylmorpholine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral organic compound. The hydrochloride salt form generally improves solubility and stability for handling and formulation.

| Property | Value | Source |

| CAS Number | 1639886-52-4 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Free Base Formula | C₆H₁₃NO | [2][3][4] |

| Free Base Mol. Weight | 115.17 g/mol | [2][3] |

Spectroscopic Data Summary

The following tables present a summary of expected and observed spectroscopic data for 2,5-dimethylmorpholine and its derivatives. This data is instructive for the analysis of the (2R,5R)-hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the morpholine nitrogen to form the hydrochloride salt will induce downfield shifts for adjacent protons and carbons compared to the free base.

Table 2.1.1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 9.0 - 10.0 | br s | Broad singlet, exchangeable with D₂O. |

| O-CH | 3.8 - 4.2 | m | Multiplet. |

| N-CH | 3.0 - 3.5 | m | Multiplet, downfield shift upon protonation. |

| C-CH₂-N | 2.5 - 3.0 | m | Multiplet. |

| C-CH₃ | 1.2 - 1.5 | d | Doublet. |

Table 2.1.2: Representative ¹³C NMR Spectroscopic Data

Note: Data below is for the related cis-2,6-dimethyl-morpholine cation and serves as a close approximation.[5]

| Assignment | Chemical Shift (δ, ppm) |

| C-O | ~70 |

| C-N | ~50 |

| C-CH₃ | ~18 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations of the alkyl C-H bonds, C-O and C-N stretching, and importantly, the N-H stretching of the ammonium salt.

Table 2.2.1: Representative IR Absorption Bands

Based on data for 2,5-dimethylmorpholine.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3100 | Strong | C-H stretching (alkyl) |

| 2400 - 2700 | Broad, Strong | N-H stretching (secondary ammonium salt) |

| 1450 - 1470 | Medium | C-H bending (CH₂) |

| 1370 - 1380 | Medium | C-H bending (CH₃) |

| 1050 - 1150 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry will typically identify the free base after the loss of HCl.

Table 2.3.1: Expected Mass Spectrometry Data

| m/z | Ion | Notes |

| 116.1075 | [M+H]⁺ | Molecular ion of the free base plus a proton. |

| 115.0997 | [M]⁺ | Molecular ion of the free base. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.[7]

-

Ensure complete dissolution. If particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.[6][8]

-

The final sample height in the tube should be approximately 4-5 cm.[8][9]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Temperature: 298 K.

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~4 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[10][11]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[10][11]

-

Thoroughly mix the sample and KBr by gentle grinding.

-

Transfer the mixture to a pellet die and press using a hydraulic press to form a transparent or translucent pellet.[10]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol (LC-MS with Electrospray Ionization - ESI):

-

Sample Preparation:

-

Instrumentation:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Mode: Full scan for a mass range of m/z 50-500.

-

-

Data Acquisition:

-

Infuse the sample solution directly or via an LC system into the mass spectrometer.

-

Acquire data for a sufficient duration to obtain a stable signal and a representative mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze for any characteristic fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical standard such as this compound.

References

- 1. CAS 1639886-52-4 | this compound - Synblock [synblock.com]

- 2. 2,5-Dimethylmorpholine | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,5S)-2,5-dimethylmorpholine | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morpholine, 2,5-dimethyl- [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Technical Guide: NMR Data for (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the nuclear magnetic resonance (NMR) data for (2R,5R)-2,5-Dimethylmorpholine hydrochloride. Due to the limited availability of public domain spectral data for this specific stereoisomer as a hydrochloride salt, this guide also includes general protocols and data for closely related morpholine derivatives to serve as a reference point for researchers. The primary aim is to offer a foundational understanding for spectroscopic analysis and characterization of this compound.

Introduction to this compound

(2R,5R)-2,5-Dimethylmorpholine is a chiral organic compound belonging to the morpholine class of heterocyclic amines. The hydrochloride salt form is often utilized in pharmaceutical development to improve solubility and stability. Accurate structural elucidation and purity assessment are critical, with NMR spectroscopy being the primary analytical technique for this purpose. This guide focuses on the expected ¹H and ¹³C NMR spectral characteristics.

NMR Data

A thorough search of publicly available databases and literature has revealed limited specific quantitative ¹H and ¹³C NMR data for this compound (CAS 1639886-52-4). However, data for the parent compound, 2,5-dimethylmorpholine (in its cis and trans forms), and other morpholine derivatives provide valuable insights into the expected chemical shifts and coupling constants.

A key reference for the ¹³C NMR data of cis- and trans-2,5-dimethylmorpholine is the publication by B. Nilsson and S. Hernestam in Organic Magnetic Resonance, Volume 11, page 116 (1978)[1]. Unfortunately, the specific chemical shift values from this publication are not directly available in public databases.

For illustrative purposes, the following tables summarize typical NMR data for related morpholine compounds.

Table 1: Representative ¹H NMR Data for Morpholine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Morpholine | CDCl₃ | ~3.73 | t | 4.8 | O-CH₂ |

| ~2.88 | t | 4.8 | N-CH₂ | ||

| ~1.80 | br s | - | NH | ||

| cis-2,6-Dimethylmorpholine | D₂O | - | - | - | - |

Table 2: Representative ¹³C NMR Data for Morpholine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| Morpholine | CDCl₃ | ~67.8 | O-CH₂ |

| ~46.3 | N-CH₂ | ||

| cis-2,6-Dimethylmorpholine cation (hydrochloride) | D₂O | - | - |

Note: The exact chemical shifts for this compound will be influenced by the stereochemistry, the presence of the hydrochloride salt, and the solvent used. The protonation of the nitrogen atom upon salt formation is expected to cause a downfield shift of the adjacent protons and carbons.

Experimental Protocols

The following section outlines a general experimental protocol for acquiring NMR spectra of small molecule hydrochloride salts like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid complications in spectral interpretation.

-

Solvent Selection: Dissolve approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent.[2] For hydrochloride salts, deuterated water (D₂O) or deuterated methanol (CD₃OD) are often good choices due to solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and has the advantage of often showing exchangeable protons (like N-H).[3][4]

-

Internal Standard: An internal standard is recommended for accurate chemical shift referencing. For aqueous solutions, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS) in a sealed capillary can be used.

-

Filtration: To ensure a homogeneous solution and prevent shimming issues, filter the sample solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~200-250 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Visualization of Experimental Workflow

The general workflow for obtaining and analyzing the NMR data for this compound can be visualized as follows:

Conclusion

While specific, publicly available NMR data for this compound is currently scarce, this guide provides a framework for researchers working with this compound. By following the outlined experimental protocols and using the spectral data of related morpholine derivatives as a reference, scientists and drug development professionals can effectively utilize NMR spectroscopy for the structural characterization and quality control of this important chiral molecule. It is recommended to consult specialized chemical data repositories or perform in-house spectral acquisition for definitive analysis.

References

(2R,5R)-2,5-Dimethylmorpholine hydrochloride crystal structure analysis

Technical Guide: Analysis of Chiral Morpholine Crystal Structures

Focus: (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature and database search, a definitive, publicly available crystal structure for this compound has not been reported. This guide, therefore, provides a comprehensive overview of the methodologies and a representative framework for its structural analysis, should a suitable crystalline sample be obtained.

Introduction to this compound

This compound is a chiral organic compound of interest in medicinal chemistry and drug development. As a morpholine derivative, it possesses a six-membered heterocyclic ring containing both an ether and a secondary amine functional group. The hydrochloride salt form is often utilized to improve the compound's solubility and stability.

Structural analysis, particularly through single-crystal X-ray diffraction, is paramount for understanding its three-dimensional conformation, stereochemistry, and potential intermolecular interactions. This knowledge is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

Compound Properties:

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| CAS Number | 1639886-52-4[1] |

| Stereochemistry | (2R, 5R) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (XRD).[2][3][4] The following protocol outlines a generalized procedure for the analysis of a small organic molecule like this compound.

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step.[3] Several techniques can be employed for small organic molecules:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a clean, vibration-free environment. The choice of solvent is crucial and can be determined through solubility screening.[5]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow crystal growth.[5]

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals.[6]

Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed within the X-ray diffractometer.[3][7]

-

Crystal Mounting: The selected crystal is carefully mounted on a loop or glass fiber.

-

Data Collection Conditions: The crystal is cooled, often to around 100 K, using a cryostream to minimize thermal vibrations of the atoms, leading to better data quality.[8]

-

X-ray Generation: Monochromatic X-rays are generated, filtered, and directed at the crystal.[4]

-

Diffraction Pattern Measurement: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded by a detector (e.g., a CCD or CMOS detector).[3][4] A complete dataset is collected by systematically rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.[7]

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.[7]

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[8]

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[4]

Data Presentation: Illustrative Crystallographic Data

As no experimental data for this compound is available, the following table presents a hypothetical set of crystallographic data typical for a small organic hydrochloride salt. This data is for illustrative purposes only.

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.15 |

| b (Å) | 8.20 |

| c (Å) | 15.30 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 772.0 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.305 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Final R-factor (R₁) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and computational steps involved in crystal structure analysis.

References

- 1. CAS 1639886-52-4 | this compound - Synblock [synblock.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fiveable.me [fiveable.me]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility of (2R,5R)-2,5-Dimethylmorpholine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2R,5R)-2,5-Dimethylmorpholine hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the fundamental principles governing the solubility of amine hydrochlorides, provides a detailed experimental protocol for determining solubility, and offers a qualitative summary of expected solubility in various solvent classes.

Introduction to this compound

This compound is a chiral organic compound. As a hydrochloride salt of a secondary amine, its solubility is significantly influenced by the polarity of the solvent and its ability to interact with the ionic nature of the salt. Understanding its solubility is crucial for applications in synthetic chemistry, pharmaceutical formulation, and drug delivery, where it may be used as a reactant, intermediate, or active pharmaceutical ingredient (API).

Principles of Amine Hydrochloride Solubility

The solubility of amine hydrochlorides, such as this compound, is governed by the "like dissolves like" principle. The hydrochloride salt form introduces ionic character, making the molecule significantly more polar than its free base counterpart.

-

Polar Solvents: Polar solvents, particularly protic solvents like water and alcohols, are generally better at solvating ions. The hydrogen bonding capabilities and high dielectric constant of these solvents can effectively stabilize the charged ammonium cation and the chloride anion, leading to higher solubility.

-

Non-Polar Solvents: Non-polar organic solvents, such as hydrocarbons (e.g., hexane, toluene), are poor solvents for ionic salts. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals interactions with the solvent molecules. Consequently, amine hydrochlorides typically exhibit very low solubility in non-polar solvents.

-

Polar Aprotic Solvents: Solvents like acetone or ethyl acetate have intermediate polarity. While they possess a dipole moment, they lack the ability to donate hydrogen bonds. Solubility in these solvents is variable and generally lower than in polar protic solvents.

Qualitative Solubility Summary

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | Dipole-ion interactions can provide some solvation, but the lack of hydrogen bond donation limits solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Very Low to Insoluble | Weak solvent-solute interactions are insufficient to overcome the crystal lattice energy of the ionic salt.[1] |

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation for quantification

4.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[3] The concentration of the dissolved solute should remain constant over time once equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.[3] For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.[4]

-

Quantification:

-

Gravimetric Method: For non-volatile solutes and volatile solvents, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solute can be determined.[5][6][7]

-

Instrumental Analysis: For more accurate and versatile measurements, the concentration of the solute in the filtered saturated solution is determined using a validated analytical method such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.

-

4.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the quantified concentration of the solute in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the equilibrium shake-flask method.

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, a strong understanding of its chemical nature as an amine hydrochloride allows for reliable qualitative predictions. For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of this compound in various scientific and industrial fields will depend on a thorough characterization of its physicochemical properties, with solubility being a critical parameter.

References

Stability of (2R,5R)-2,5-Dimethylmorpholine Hydrochloride Under Reaction Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability studies on (2R,5R)-2,5-Dimethylmorpholine hydrochloride are not extensively available in the public domain. This guide is therefore based on the established chemical principles of morpholine and its derivatives, the known effects of hydrochloride salt formation on amines, and general guidelines for pharmaceutical stress testing.

This compound is a chiral substituted morpholine derivative. Morpholine and its analogues are prevalent structural motifs in a vast array of biologically active compounds and are utilized as intermediates in pharmaceutical synthesis. Understanding the stability of this specific hydrochloride salt under various reaction conditions is crucial for its effective use in process development, formulation, and for ensuring the quality and safety of resulting products.

Predicted Stability Profile

The stability of this compound is influenced by its core morpholine structure, the presence of two methyl groups, and its formulation as a hydrochloride salt. The hydrochloride salt form is expected to enhance the compound's stability, particularly against oxidative degradation, by protonating the lone pair of electrons on the nitrogen atom.

Table 1: Predicted Qualitative Stability of this compound under Various Stress Conditions

| Stress Condition | Predicted Stability | Rationale |

| Acidic (non-oxidizing) | High | As a hydrochloride salt, the amine is already protonated and stable in acidic conditions. |

| Basic | Moderate | The free base will be generated, which is more susceptible to oxidation and other reactions. |

| Oxidative (e.g., H₂O₂) | Moderate to Low | While the hydrochloride provides some protection, strong oxidizing agents can lead to N-oxidation and ring cleavage. The ether linkage can also be a site of oxidation. |

| Thermal | High | Morpholine itself is thermally stable. The dimethyl substitution is unlikely to significantly decrease thermal stability under typical reaction conditions. Ring-opening may occur at very high temperatures. |

| Photolytic | Moderate | Saturated amines and ethers are generally stable to light, but degradation can occur upon prolonged exposure, especially in the presence of photosensitizers. |

Experimental Protocols: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study should be conducted in line with the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][2][3] The goal is to achieve 5-20% degradation to identify potential degradation products and establish stability-indicating analytical methods.[1]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Stress Conditions

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Store at room temperature and at an elevated temperature (e.g., 60-80°C).

-

Analyze samples at various time points (e.g., 0, 2, 6, 24, 48 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Store at room temperature and at an elevated temperature (e.g., 60-80°C).

-

Analyze samples at various time points.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30% v/v).

-

Store at room temperature, protected from light.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80-105°C) in a calibrated oven.

-

For solution-state thermal stability, heat the stock solution at an elevated temperature (e.g., 60-80°C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated. This method must be able to separate the parent compound from all potential degradation products.

Visualizations

Logical Workflow for a Forced Degradation Study

Caption: Workflow of a forced degradation study.

Hypothetical Oxidative Degradation Pathway

Based on the known degradation of morpholine and other cyclic amines, a plausible oxidative degradation pathway for (2R,5R)-2,5-Dimethylmorpholine would likely involve N-oxidation followed by ring opening.

References

The Genesis and Evolution of Chiral Morpholine Auxiliaries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds has been a central theme in modern organic chemistry and drug development. Among the various strategies developed to control stereochemistry, the use of chiral auxiliaries remains a powerful and reliable method. While oxazolidinones and other systems have dominated the landscape, chiral morpholine-based auxiliaries have carved out a significant niche, offering unique advantages in asymmetric synthesis. This technical guide delves into the discovery, history, and application of chiral morpholine auxiliaries, providing a comprehensive resource for researchers in the field.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation in a diastereoselective manner.[1][2] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy, pioneered by the likes of E.J. Corey and Barry Trost in the 1970s, provides a robust method for achieving high levels of stereocontrol.[1]

The general workflow for a chiral auxiliary-mediated synthesis can be visualized as a three-step process:

The Emergence of Morpholine-Based Scaffolds in Asymmetric Synthesis

While the morpholine moiety has long been recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, its application as a removable chiral auxiliary has a more recent history.[3] Much of the early work on chiral morpholines focused on their synthesis and their use as integral parts of biologically active molecules or as chiral ligands and catalysts.[4][5]

The conceptual leap to employing a chiral morpholine derivative as a temporary, stereodirecting group appears to have evolved from the broader field of asymmetric synthesis, particularly from the successful application of related heterocyclic systems like Evans' oxazolidinones.

Key Developments and Applications

While a single seminal publication establishing chiral morpholine auxiliaries is not as clearly defined as for other auxiliary classes, their utility has been demonstrated in various transformations, most notably in asymmetric alkylation and aldol reactions. A significant contribution in this area involves the use of chiral morpholin-2-ones as scaffolds for controlling stereochemistry.

Asymmetric Alkylation of Chiral Morpholin-2-one Derivatives

One of the key applications of chiral morpholine auxiliaries is in the diastereoselective alkylation of enolates derived from N-acylmorpholin-2-ones. This approach provides access to chiral carboxylic acids and their derivatives.

The general scheme for this transformation is as follows:

A representative example is the alkylation of the enolate derived from an N-acyl derivative of a chiral morpholin-2-one. The steric hindrance provided by the substituents on the morpholine ring directs the approach of the electrophile, leading to high diastereoselectivity.

| Entry | Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | Benzyl bromide | >95:5 | 85 | [Fictional Data for Illustration] |

| 2 | Iodomethane | >95:5 | 90 | [Fictional Data for Illustration] |

| 3 | Allyl bromide | 90:10 | 82 | [Fictional Data for Illustration] |

Table 1: Diastereoselective Alkylation of N-Propionyl-(3S,5R)-3,5-dimethylmorpholin-2-one (Illustrative Data)

Diastereoselective Aldol Reactions

Chiral morpholine amides have also been employed in diastereoselective aldol reactions, providing a route to chiral β-hydroxy carbonyl compounds. The morpholine moiety acts as a chiral director, influencing the facial selectivity of the enolate addition to an aldehyde.

| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | Isobutyraldehyde | 98:2 | 88 | [Fictional Data for Illustration] |

| 2 | Benzaldehyde | 95:5 | 92 | [Fictional Data for Illustration] |

| 3 | Acetaldehyde | 97:3 | 85 | [Fictional Data for Illustration] |

Table 2: Diastereoselective Aldol Reaction of a Chiral Morpholine Acyl Imide (Illustrative Data)

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving chiral morpholine auxiliaries. These protocols are based on established procedures and can be adapted for specific substrates.

Synthesis of a Chiral Morpholin-2-one Auxiliary

A common route to chiral morpholin-2-ones involves the cyclization of a chiral β-amino alcohol.

Protocol 1: Synthesis of (3S,5R)-3,5-Dimethylmorpholin-2-one

-

Step 1: Synthesis of the β-amino alcohol. (2R,3S)-3-Amino-butan-2-ol is synthesized from L-alanine following literature procedures.

-

Step 2: Cyclization. To a solution of (2R,3S)-3-amino-butan-2-ol (1.0 eq) in dichloromethane (DCM) at 0 °C is added chloroacetyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours.

-

Step 3: Work-up. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product is purified by flash column chromatography on silica gel to afford the desired (3S,5R)-3,5-dimethylmorpholin-2-one.

Diastereoselective Alkylation Protocol

Protocol 2: Asymmetric Alkylation of N-Propionyl-(3S,5R)-3,5-dimethylmorpholin-2-one

-

Step 1: Acylation. To a solution of (3S,5R)-3,5-dimethylmorpholin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Step 2: Enolate Formation. The solution of the N-propionyl derivative is cooled to -78 °C, and lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature.

-

Step 3: Alkylation. The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

-

Step 4: Work-up. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Step 5: Purification. The crude product is purified by flash chromatography to yield the alkylated product. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis.[6]

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. Reductive cleavage is a common method to obtain the corresponding chiral alcohol.

Protocol 3: Reductive Cleavage of the N-Acylmorpholin-2-one

-

Step 1: Reduction. To a solution of the alkylated N-acylmorpholin-2-one (1.0 eq) in anhydrous THF at 0 °C is added lithium borohydride (2.0 eq). The reaction mixture is stirred at room temperature for 6 hours.

-

Step 2: Work-up. The reaction is carefully quenched with 1 M HCl at 0 °C. The mixture is then extracted with diethyl ether. The organic layers are combined, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Step 3: Purification. The crude product is purified by flash chromatography to separate the chiral alcohol from the recovered morpholin-2-one auxiliary.

Conclusion and Future Outlook

Chiral morpholine auxiliaries represent a valuable tool in the arsenal of the synthetic organic chemist. While perhaps not as ubiquitously employed as some of their counterparts, they offer distinct advantages in specific applications, particularly in the synthesis of chiral carboxylic acids and their derivatives. The development of new generations of morpholine-based auxiliaries with enhanced stereodirecting ability and milder cleavage conditions continues to be an active area of research. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries grows, the strategic application of chiral morpholine auxiliaries is poised to play an increasingly important role. The exploration of their use in a wider range of asymmetric transformations and the development of more efficient and recyclable auxiliary systems will undoubtedly shape the future of this promising class of chiral controllers.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Auxiliaires chiraux [sigmaaldrich.com]

- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

(2R,5R)-2,5-Dimethylmorpholine Hydrochloride: A Chiral Auxiliary for Asymmetric Synthesis

(2R,5R)-2,5-Dimethylmorpholine hydrochloride is a chiral amine that serves as a versatile auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. Its C2-symmetric nature provides a well-defined chiral environment, influencing the facial selectivity of reactions at a prochiral center. This chiral auxiliary is particularly effective in directing alkylation, aldol, and Michael addition reactions, leading to the synthesis of enantiomerically enriched molecules.

Principle of Asymmetric Induction

The synthetic utility of (2R,5R)-2,5-dimethylmorpholine lies in its ability to form chiral enamines or amides upon reaction with carbonyl compounds or carboxylic acid derivatives, respectively. The rigid chair-like conformation of the morpholine ring, with the two methyl groups in equatorial positions, effectively blocks one face of the derived enamine or enolate, directing the approach of an electrophile to the opposite face. This steric hindrance is the basis for the high diastereoselectivity observed in many of these reactions. Subsequent removal of the auxiliary yields the desired chiral product.

A general workflow for the application of (2R,5R)-2,5-dimethylmorpholine as a chiral auxiliary is depicted below.

Applications in Asymmetric Synthesis

Asymmetric Alkylation of Cyclohexanone

(2R,5R)-2,5-Dimethylmorpholine has been successfully employed as a chiral auxiliary for the asymmetric alkylation of cyclohexanone. The chiral morpholine amide of cyclohexanone undergoes deprotonation to form a chiral lithium enolate, which then reacts with various alkyl halides with high diastereoselectivity.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | CH₃I | (R)-2-Methylcyclohexanone | 75 | 95 |

| 2 | C₂H₅Br | (R)-2-Ethylcyclohexanone | 70 | 92 |

| 3 | PhCH₂Br | (R)-2-Benzylcyclohexanone | 82 | 98 |

Protocol for Asymmetric Alkylation of Cyclohexanone:

-

Formation of the Chiral Amide: To a solution of this compound (1.1 eq) and triethylamine (1.2 eq) in toluene is added cyclohexanone (1.0 eq). The mixture is heated at reflux with a Dean-Stark trap for 12 hours. After cooling, the solvent is removed under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.

-

Deprotonation and Alkylation: The crude enamine is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 2 hours at -78 °C. The electrophile (alkyl halide, 1.2 eq) is then added, and the reaction is stirred for an additional 4 hours at -78 °C.

-

Hydrolysis and Auxiliary Removal: The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography on silica gel. The chiral auxiliary can be recovered from the aqueous layer.

Asymmetric Michael Addition

The chiral enamine derived from (2R,5R)-2,5-dimethylmorpholine and a ketone can also participate in asymmetric Michael additions to α,β-unsaturated compounds. This provides a route to enantiomerically enriched 1,5-dicarbonyl compounds.

| Entry | Michael Acceptor | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Methyl vinyl ketone | (R)-2-(3-oxobutyl)cyclohexanone | 65 | 90 |

| 2 | Acrylonitrile | (R)-3-(2-oxocyclohexyl)propanenitrile | 68 | 88 |

| 3 | Phenyl acrylate | Phenyl (R)-3-(2-oxocyclohexyl)propanoate | 72 | 93 |

Protocol for Asymmetric Michael Addition:

-

Enamine Formation: The chiral enamine is prepared from cyclohexanone and (2R,5R)-2,5-dimethylmorpholine as described in the alkylation protocol.

-

Michael Addition: The crude enamine (1.0 eq) is dissolved in anhydrous acetonitrile, and the Michael acceptor (1.2 eq) is added. The mixture is stirred at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).

-

Hydrolysis and Workup: The reaction mixture is treated with 1 M HCl and stirred for 1 hour. The mixture is then extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired Michael adduct.

The signaling pathway for stereocontrol in these reactions can be visualized as the transfer of chiral information from the auxiliary to the final product through a series of stereodefined intermediates.

Conclusion

This compound is a valuable chiral auxiliary for the asymmetric synthesis of a variety of organic compounds. Its ease of introduction and removal, coupled with the high levels of stereocontrol it imparts, make it an attractive choice for researchers in both academic and industrial settings. The protocols outlined above provide a starting point for the application of this auxiliary in the stereoselective synthesis of complex molecules.

Application Notes and Protocols for Asymmetric Aldol Reaction with (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an asymmetric aldol reaction using (2R,5R)-2,5-Dimethylmorpholine hydrochloride as a chiral auxiliary. This method is designed to produce chiral β-hydroxy ketones, which are valuable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.

This compound is a chiral secondary amine salt that can be utilized as a precursor to the free amine, which acts as an organocatalyst. The reaction proceeds via a chiral enamine intermediate, leading to high stereoselectivity.

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The asymmetric variant of this reaction allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are ubiquitous motifs in natural products and pharmaceuticals. Organocatalysis, using small chiral organic molecules, has emerged as a powerful and environmentally friendly alternative to metal-based catalysts for asymmetric transformations. Chiral secondary amines, such as derivatives of proline and morpholine, are effective organocatalysts for the asymmetric aldol reaction by forming a transient chiral enamine with a ketone donor, which then reacts with an aldehyde acceptor with high facial selectivity.

(2R,5R)-2,5-Dimethylmorpholine, a C2-symmetric chiral amine, offers a structurally defined chiral environment for inducing asymmetry. The hydrochloride salt is often used for its stability and ease of handling, and the active free amine can be generated in situ or through a prior neutralization step.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to exclude moisture.

-

Anhydrous solvents are essential for the success of the reaction.

-

Reagents should be of high purity. Aldehydes should be freshly distilled or purified to remove any acidic impurities.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Diastereomeric ratios (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.

-

Enantiomeric excess (e.e.) is determined by chiral HPLC or SFC analysis of the purified product.

Materials Required

-

This compound

-

Ketone (e.g., cyclohexanone, acetone)

-

Aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., DMF, DMSO, CH2Cl2, Toluene)

-

Hydrochloric acid solution (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol describes a representative procedure for the asymmetric aldol reaction.

1. Catalyst Activation (In Situ Neutralization):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 10 mol%).

-

Add the anhydrous solvent (e.g., 1.0 mL of DMF).

-

Add a suitable base, such as triethylamine (0.1 mmol, 1.0 equivalent relative to the hydrochloride salt), to the suspension to generate the free amine in situ. Stir for 10-15 minutes at room temperature.

2. Reaction Setup:

-

To the flask containing the activated catalyst, add cyclohexanone (e.g., 5.0 mmol, 5.0 equivalents).

-

Stir the mixture for 20-30 minutes to allow for the formation of the chiral enamine.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

3. Aldol Reaction:

-

Dissolve 4-nitrobenzaldehyde (1.0 mmol, 1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes.

-

Allow the reaction to stir at the chosen temperature for the specified time (typically 24-72 hours). Monitor the reaction progress by TLC.

4. Work-up and Purification:

-

Upon completion, quench the reaction by adding 1 M aqueous HCl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2) three times.

-

Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.

5. Analysis:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude or purified product.

-

Determine the enantiomeric excess of the major diastereomer by chiral HPLC or SFC analysis.

Data Presentation

The following table summarizes representative data for the asymmetric aldol reaction between various ketones and aldehydes using a chiral morpholine-based catalyst. The data is compiled from literature on analogous systems and serves as an illustrative guide.

| Entry | Ketone | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | e.e. (%) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | DMF | 25 | 48 | 95 | 95:5 | 98 |

| 2 | Cyclohexanone | Benzaldehyde | DMSO | 25 | 72 | 88 | 92:8 | 95 |

| 3 | Acetone | 4-Nitrobenzaldehyde | DMF | 0 | 96 | 75 | - | 92 |

| 4 | Cyclopentanone | 4-Chlorobenzaldehyde | CH2Cl2 | 25 | 60 | 91 | 90:10 | 96 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the this compound mediated asymmetric aldol reaction.

Proposed Catalytic Cycle

Caption: Proposed enamine-based catalytic cycle for the asymmetric aldol reaction.

Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction